N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide
Description
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a naphthalene core and a pyrrolidinone moiety, suggests potential biological activity and utility in scientific research.
Properties
IUPAC Name |
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-9-3-6-12-19(15)25(16(2)26)21-20(24-13-7-8-14-24)22(27)17-10-4-5-11-18(17)23(21)28/h3-6,9-12H,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPMEDGZHVBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthalene Core: Starting with a naphthalene derivative, such as 2-naphthol, which undergoes nitration, reduction, and acylation to introduce the necessary functional groups.
Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the naphthalene core with the pyrrolidinone moiety using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthalene or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The naphthalene core and pyrrolidinone moiety may facilitate binding to hydrophobic pockets or active sites within biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthoquinones and naphthalimides, which share the naphthalene core.
Pyrrolidinone Derivatives: Compounds such as thalidomide and piracetam, which feature the pyrrolidinone ring.
Uniqueness
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide is unique due to the combination of the naphthalene core and pyrrolidinone moiety, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for research and development in various scientific disciplines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
